molecular formula C11H13N3O2 B12617408 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 918946-38-0

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

Katalognummer: B12617408
CAS-Nummer: 918946-38-0
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: WCBGLFIBVCYLSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization, and metal-free reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazole-3-carboxamide: Another indazole derivative with similar biological activities.

    2H-Indazole-3-carboxamide: Differing in the position of the nitrogen atom, this compound also exhibits bioactivity.

Uniqueness

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Eigenschaften

CAS-Nummer

918946-38-0

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

5-methoxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-12-11(15)10-8-6-7(16-3)4-5-9(8)13-14(10)2/h4-6H,1-3H3,(H,12,15)

InChI-Schlüssel

WCBGLFIBVCYLSC-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C2C=C(C=CC2=NN1C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.